Cas no 58596-29-5 (2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one)
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one
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- MDL: MFCD24579149
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-262626-0.05g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 0.05g |
$172.0 | 2025-03-21 | |
| Enamine | EN300-262626-0.1g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 0.1g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-262626-0.25g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 0.25g |
$365.0 | 2025-03-21 | |
| Enamine | EN300-262626-0.5g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 0.5g |
$576.0 | 2025-03-21 | |
| Enamine | EN300-262626-1.0g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 1.0g |
$739.0 | 2025-03-21 | |
| Enamine | EN300-262626-2.5g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 2.5g |
$1448.0 | 2025-03-21 | |
| Enamine | EN300-262626-5.0g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 5.0g |
$2143.0 | 2025-03-21 | |
| Enamine | EN300-262626-10.0g |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95.0% | 10.0g |
$3176.0 | 2025-03-21 | |
| Ambeed | A860170-1g |
2-Methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95% | 1g |
$735.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00851303-1g |
2-Methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one |
58596-29-5 | 95% | 1g |
¥5502.0 | 2024-04-18 |
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one Suppliers
2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one
Research Brief on 2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one (CAS: 58596-29-5)
Recent studies on the compound 2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one (CAS: 58596-29-5) have revealed significant potential in pharmaceutical applications, particularly in the development of novel therapeutic agents. This hexahydroquinoline derivative has attracted attention due to its unique structural features and promising biological activities. The compound's bicyclic framework with a ketone functionality at the 4-position and an isopropyl group at the 8-position provides an interesting scaffold for medicinal chemistry exploration.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a modulator of inflammatory pathways. Researchers found that 58596-29-5 exhibited selective inhibition of key pro-inflammatory cytokines, with IC50 values in the low micromolar range. The study employed molecular docking simulations to elucidate the compound's binding mode with target proteins, revealing favorable interactions with the active sites of several inflammatory mediators. These findings suggest potential applications in treating chronic inflammatory conditions.
In the field of neurological disorders, recent preclinical research has demonstrated the compound's neuroprotective effects. A 2024 study in ACS Chemical Neuroscience reported that 2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one showed significant protection against oxidative stress in neuronal cell cultures, with a notable reduction in reactive oxygen species (ROS) production. The compound's ability to cross the blood-brain barrier was confirmed through in vivo pharmacokinetic studies, making it a promising candidate for further development in neurodegenerative disease treatment.
The synthetic chemistry of this compound has also seen advancements. A recent publication in Organic Process Research & Development (2024) described an improved synthetic route with higher yield (78% overall) and better purity profile (>99.5%). The new methodology employs a catalytic asymmetric hydrogenation step, addressing previous challenges with stereochemical control. This development is particularly important for scaling up production for potential clinical trials.
Pharmacokinetic studies conducted in 2023-2024 have provided valuable data on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound shows favorable oral bioavailability (62% in rodent models) and a half-life suitable for once-daily dosing. Metabolic stability studies indicate that the isopropyl group undergoes minimal oxidative metabolism, contributing to the compound's favorable pharmacokinetic profile.
Current research directions include structure-activity relationship (SAR) studies to optimize the compound's therapeutic index. Several analogs have been synthesized and evaluated, with modifications primarily at the 2-methyl and 8-isopropyl positions. Preliminary results suggest that subtle changes in these substituents can significantly influence both potency and selectivity, opening new avenues for targeted drug development.
The safety profile of 58596-29-5 has been investigated in recent toxicological studies. Acute toxicity testing in animal models showed no significant adverse effects at therapeutic doses, and genotoxicity assays were negative. However, long-term toxicity studies are still ongoing to fully assess the compound's safety profile for potential human use.
Future research directions include exploring the compound's potential in combination therapies and investigating its effects on additional biological targets. The unique chemical structure of 2-methyl-8-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinolin-4-one continues to make it an interesting subject for multidisciplinary research in medicinal chemistry and drug development.
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